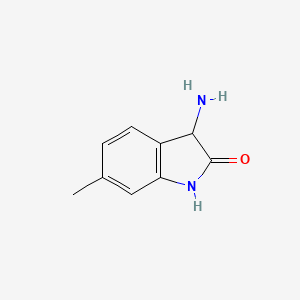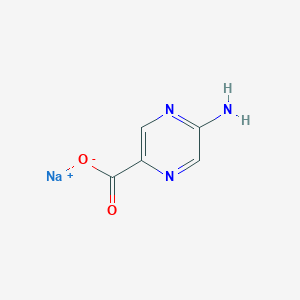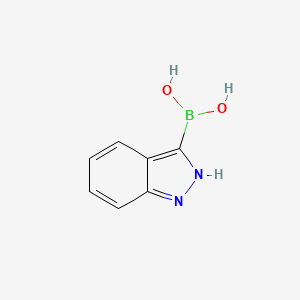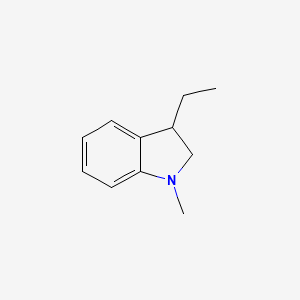![molecular formula C6H6N4O B11921221 7-amino-1H-imidazo[4,5-b]pyridin-5(4H)-one](/img/structure/B11921221.png)
7-amino-1H-imidazo[4,5-b]pyridin-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-amino-1H-imidazo[4,5-b]pyridin-5(4H)-one is a heterocyclic compound that features an imidazo-pyridine core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-1H-imidazo[4,5-b]pyridin-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-diaminopyridine with ethyl cyanoacetate at elevated temperatures. This reaction proceeds through a cyclocondensation mechanism, leading to the formation of the imidazo-pyridine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters to ensure consistent product quality.
Analyse Chemischer Reaktionen
Arten von Reaktionen
7-Amino-1H-imidazo[4,5-b]pyridin-5(4H)-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxo-Derivate zu bilden.
Reduktion: Reduktionsreaktionen können sie in verschiedene reduzierte Formen umwandeln, abhängig von den verwendeten Reagenzien.
Substitution: Die Aminogruppe kann an Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener substituierter Derivate führt.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Substitutionsreaktionen können Reagenzien wie Alkylhalogenide oder Acylchloride unter basischen oder sauren Bedingungen beinhalten.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene substituierte Imidazo-Pyridin-Derivate, die verschiedene funktionelle Gruppen am Kernstruktur tragen können, was ihre chemischen und biologischen Eigenschaften verbessert .
Wissenschaftliche Forschungsanwendungen
7-Amino-1H-imidazo[4,5-b]pyridin-5(4H)-on hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es dient als Baustein für die Synthese komplexerer heterocyclischer Verbindungen.
Biologie: Diese Verbindung wird zur Untersuchung von Enzyminhibitoren und Rezeptorliganden verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von 7-Amino-1H-imidazo[4,5-b]pyridin-5(4H)-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Kinasen. Die Verbindung bindet an das aktive Zentrum des Enzyms, hemmt seine Aktivität und beeinflusst so verschiedene zelluläre Signalwege. Diese Hemmung kann zur Modulation der Zellproliferation führen, was sie zu einem potenziellen Kandidaten für Antikrebstherapien macht .
Wirkmechanismus
The mechanism of action of 7-amino-1H-imidazo[4,5-b]pyridin-5(4H)-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting various cellular pathways. This inhibition can lead to the modulation of cell proliferation, making it a potential candidate for anti-cancer therapies .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
7-Methyl-1H-imidazo[4,5-b]pyridin: Diese Verbindung hat eine ähnliche Kernstruktur, aber mit einer Methylgruppe anstelle einer Aminogruppe.
Imidazo[4,5-b]pyridin-6-carbonsäure: Ein weiteres Derivat mit einer Carboxylgruppe an der 6-Position.
Einzigartigkeit
7-Amino-1H-imidazo[4,5-b]pyridin-5(4H)-on ist aufgrund seiner Aminogruppe einzigartig, die zusätzliche Stellen für chemische Modifikationen bietet und sein Potenzial als vielseitiger Baustein in der Synthesechemie und der Medikamentenentwicklung erhöht.
Eigenschaften
Molekularformel |
C6H6N4O |
|---|---|
Molekulargewicht |
150.14 g/mol |
IUPAC-Name |
7-amino-1,4-dihydroimidazo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C6H6N4O/c7-3-1-4(11)10-6-5(3)8-2-9-6/h1-2H,(H4,7,8,9,10,11) |
InChI-Schlüssel |
IUICDGZYWOSADN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C2=C(NC1=O)N=CN2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Methyl-6-oxa-5-azaspiro[3.4]octane-7-carbonitrile](/img/structure/B11921155.png)
![2-(5H-Pyrrolo[2,3-b]pyrazin-6-yl)ethanol](/img/structure/B11921158.png)



![6-Methylene-4-azaspiro[2.4]heptane hydrochloride](/img/structure/B11921193.png)







